N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine is a chemical compound with the molecular formula C13H18BrN and a molecular weight of 268.19 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromine atom and a cyclopentanamine group attached to a methylphenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: De-brominated compounds
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The bromine atom and the cyclopentanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- N-(4-Bromo-2-methylphenyl)-2-chloro-4-nitrobenzamide
- N-(2-Bromo-4-methylphenyl)-2-iodobenzamide
Uniqueness
N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine is unique due to its specific structure, which includes a cyclopentanamine group attached to a brominated methylphenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C13H18BrN |
---|---|
Molecular Weight |
268.19 g/mol |
IUPAC Name |
N-[(2-bromo-4-methylphenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H18BrN/c1-10-6-7-11(13(14)8-10)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3 |
InChI Key |
YXWBOATZIIOKLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2CCCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.